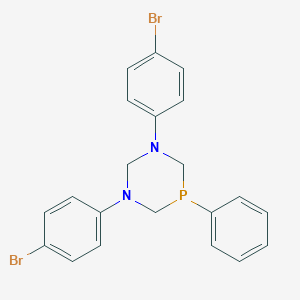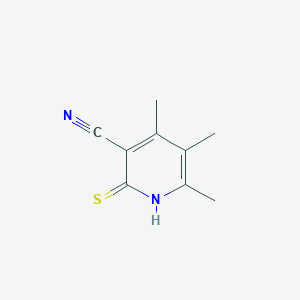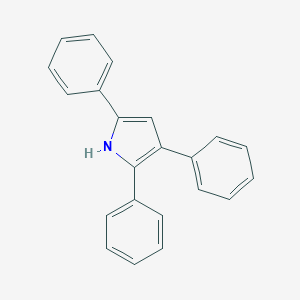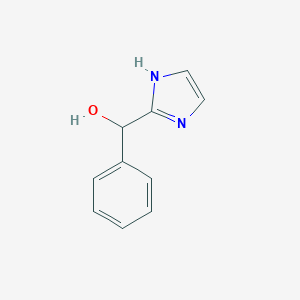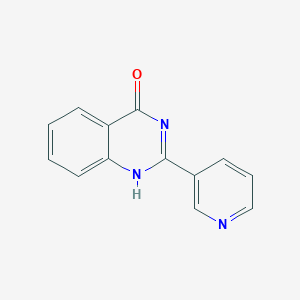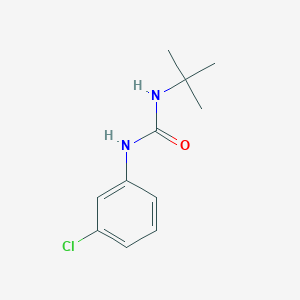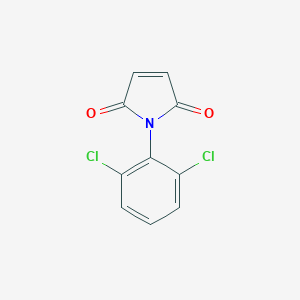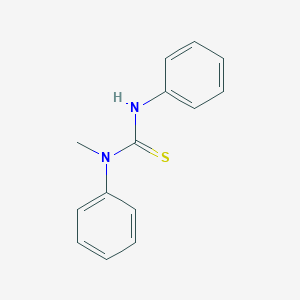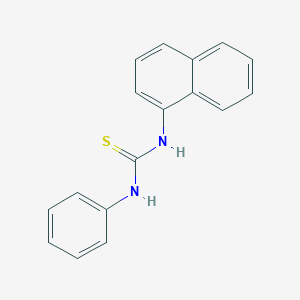![molecular formula C18H17NO3 B188454 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone CAS No. 5546-17-8](/img/structure/B188454.png)
1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone, also known as 5-MeO-MPMI, is a novel synthetic indole derivative that has been gaining attention in the scientific community. This compound has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism Of Action
The mechanism of action of 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone is not fully understood, but it is believed to involve the modulation of serotonin receptors. This compound has been found to have high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It has also been found to interact with other serotonin receptors, including 5-HT1A and 5-HT7 receptors. The exact mechanism of action of 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone on these receptors is still being investigated.
Biochemical And Physiological Effects
1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone can modulate the activity of neuronal networks by enhancing synaptic transmission and plasticity. This compound has also been found to have anxiolytic and antidepressant-like effects in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone in lab experiments is its high potency and selectivity for serotonin receptors. This compound has been found to have high affinity for the 5-HT2A receptor, which is a target for various psychiatric disorders. Another advantage is its synthetic accessibility, which allows for the production of large quantities of the compound for research purposes. One limitation of using 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the research on 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone. One direction is the investigation of its potential as a therapeutic agent for psychiatric disorders, such as depression and anxiety. Another direction is the exploration of its mechanism of action on serotonin receptors, which could lead to the development of new drugs with improved selectivity and efficacy. Additionally, the synthesis of analogs of 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone could provide insights into the structure-activity relationship of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone involves the condensation of 5-hydroxyindole-3-acetic acid and 4-methoxyphenylhydrazine in the presence of acetic anhydride and pyridine. The product is then reduced with lithium aluminum hydride to yield 1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]-ethanone. This synthesis method has been reported in the literature and has been optimized for high yields and purity.
Scientific Research Applications
1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been tested for its anticancer activity and has been found to inhibit the growth of cancer cells in vitro. In pharmacology, 1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone has been tested for its ability to interact with serotonin receptors and has been found to have high affinity for the 5-HT2A receptor. In neuroscience, this compound has been tested for its ability to modulate the activity of neuronal networks and has been found to enhance synaptic transmission and plasticity.
properties
CAS RN |
5546-17-8 |
|---|---|
Product Name |
1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone |
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
1-[5-hydroxy-1-(4-methoxyphenyl)-2-methylindol-3-yl]ethanone |
InChI |
InChI=1S/C18H17NO3/c1-11-18(12(2)20)16-10-14(21)6-9-17(16)19(11)13-4-7-15(22-3)8-5-13/h4-10,21H,1-3H3 |
InChI Key |
ZBYOXWZXVBQBBZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)O)C(=O)C |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



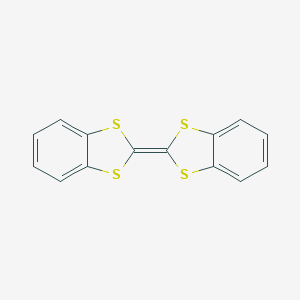
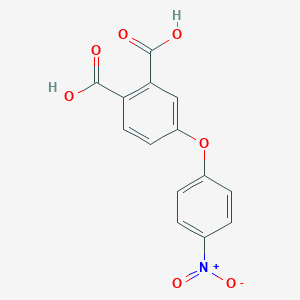
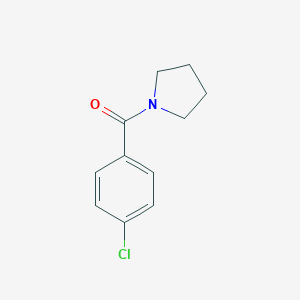
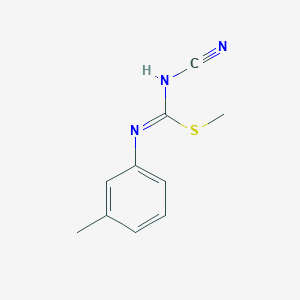
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
